molecular formula C6H8BrNS B11896190 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide

5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide

Cat. No.: B11896190
M. Wt: 206.11 g/mol
InChI Key: ACNVDRGRRUAWIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thieno[3,4-c]pyrrole with hydrobromic acid to yield the hydrobromide salt . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for treating various diseases .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for these high-tech applications .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide is unique due to its specific electronic properties and reactivity, making it a versatile compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds .

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

5,6-dihydro-4H-thieno[3,4-c]pyrrole;hydrobromide

InChI

InChI=1S/C6H7NS.BrH/c1-5-3-8-4-6(5)2-7-1;/h3-4,7H,1-2H2;1H

InChI Key

ACNVDRGRRUAWIT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CSC=C2CN1.Br

Origin of Product

United States

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